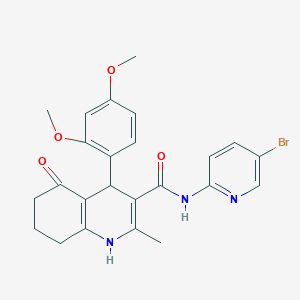
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as BRD4 inhibitor, as it is known to inhibit the activity of the BRD4 protein.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the binding of the compound to the bromodomain of the BRD4 protein. This binding prevents the protein from interacting with acetylated histones, which are important for the regulation of gene expression. As a result, the activity of the protein is inhibited, leading to changes in gene expression patterns.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-fibrotic effects. Additionally, it has been found to have neuroprotective effects in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for the BRD4 protein. This allows researchers to study the effects of inhibiting this particular protein without affecting other biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to study its effects on different types of cancer cells, as well as to investigate its potential use in combination with other cancer treatments. Another direction is to study its effects on different biological processes, such as inflammation and fibrosis, to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the potential off-target effects of the compound and to develop more specific inhibitors of the BRD4 protein.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which is reacted with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a reducing agent to form the corresponding amine. This amine is then reacted with 5-bromo-2-pyridinecarboxylic acid to form the final product.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have potential applications in scientific research. It is known to inhibit the activity of the BRD4 protein, which plays a role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can be studied to gain insights into various biological processes.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H24BrN3O4 |
分子量 |
498.4 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H24BrN3O4/c1-13-21(24(30)28-20-10-7-14(25)12-26-20)22(23-17(27-13)5-4-6-18(23)29)16-9-8-15(31-2)11-19(16)32-3/h7-12,22,27H,4-6H2,1-3H3,(H,26,28,30) |
InChIキー |
STUBBRIEGLKNQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)